6-(Difluoromethoxy)pyridazine-3-carbaldehyde
Description
6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridazine core substituted with a difluoromethoxy group (-O-CF₂H) at the 6-position and an aldehyde functional group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the difluoromethoxy substituent, which can modulate reactivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C6H4F2N2O2 |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
6-(difluoromethoxy)pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H |
InChI Key |
TUDHXLAUESUBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C=O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs:
6-(Trifluoromethyl)pyridazine-3-carbaldehyde Substituent: Trifluoromethyl (-CF₃) at the 6-position. CAS Number: 1245643-49-5 . Properties: The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde group and increasing lipophilicity compared to non-fluorinated analogs. This improves membrane permeability but may reduce aqueous solubility. Safety Profile: Classified for industrial and scientific research use. No specific hazards are listed in its Safety Data Sheet (SDS), though standard precautions for aldehydes (e.g., irritation risks) apply .
6-Methoxypyridazine-3-carbaldehyde
- Substituent : Methoxy (-OCH₃) at the 6-position.
- Properties : The electron-donating -OCH₃ group decreases electrophilicity at the aldehyde compared to fluorinated analogs. This may reduce reactivity in nucleophilic addition reactions but improve solubility in polar solvents.
6-Fluoropyridazine-3-carbaldehyde
- Substituent : Fluorine (-F) at the 6-position.
- Properties : The smaller fluorine atom introduces moderate electron-withdrawing effects, balancing reactivity and solubility. Fluorine’s high electronegativity can stabilize intermediates in synthetic pathways.
Comparative Data Table:
EW = Electron-withdrawing; *ED = Electron-donating
Research Findings:
- Synthetic Utility : The difluoromethoxy group in 6-(difluoromethoxy)pyridazine-3-carbaldehyde offers a balance between stability and reactivity, making it preferable over 6-methoxy analogs in reactions requiring controlled electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
